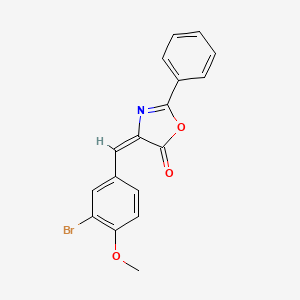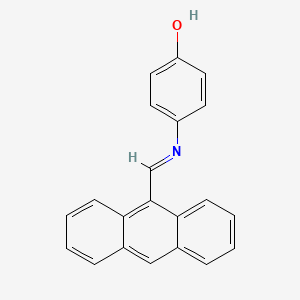
9-Bromo-10-methylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-10-methylanthracene is an organic compound with the molecular formula C15H11Br. It is a derivative of anthracene, where a bromine atom is substituted at the 9th position and a methyl group at the 10th position. This compound is known for its unique photophysical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-methylanthracene typically involves the bromination of 10-methylanthracene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 9th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. Column chromatography is often employed for purification, using solvents like hexane and dichloromethane .
Chemical Reactions Analysis
Types of Reactions: 9-Bromo-10-methylanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 10-methylanthracene.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted anthracenes depending on the nucleophile used.
Oxidation: Anthraquinone derivatives.
Reduction: 10-Methylanthracene.
Scientific Research Applications
9-Bromo-10-methylanthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of photophysical properties and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 9-Bromo-10-methylanthracene involves its interaction with molecular targets through its bromine and methyl groups. These interactions can lead to various photophysical effects, such as fluorescence and phosphorescence. The compound’s ability to undergo triplet-triplet annihilation makes it valuable in photon upconversion applications .
Comparison with Similar Compounds
- 9,10-Dibromoanthracene
- 9-Bromo-10-phenylanthracene
- 9-Methylanthracene
Comparison:
- 9,10-Dibromoanthracene: Contains two bromine atoms, leading to different reactivity and applications.
- 9-Bromo-10-phenylanthracene: Substituted with a phenyl group, affecting its photophysical properties.
- 9-Methylanthracene: Lacks the bromine atom, resulting in different chemical behavior and uses .
9-Bromo-10-methylanthracene stands out due to its unique combination of bromine and methyl substituents, which confer distinct photophysical properties and reactivity, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
23674-17-1 |
|---|---|
Molecular Formula |
C15H11Br |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
9-bromo-10-methylanthracene |
InChI |
InChI=1S/C15H11Br/c1-10-11-6-2-4-8-13(11)15(16)14-9-5-3-7-12(10)14/h2-9H,1H3 |
InChI Key |
DSDGPRYUTYECJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





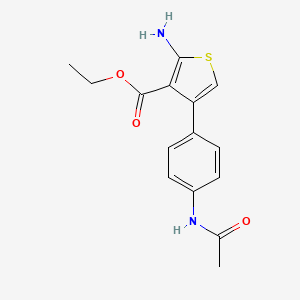
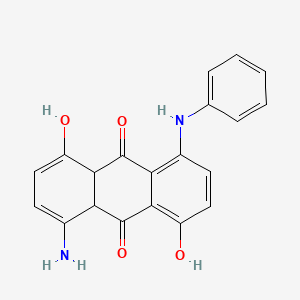
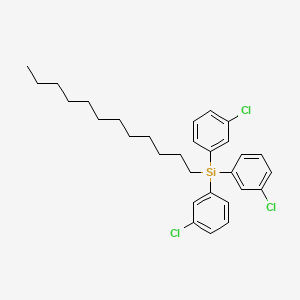




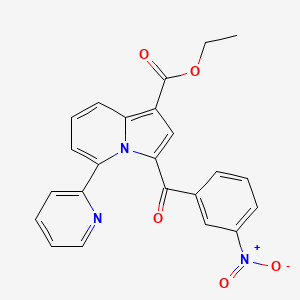
![2-Amino-6-bromo-8h-1-thia-cyclopenta[a]indene-3-carboxylic acid ethyl ester](/img/structure/B11955745.png)
